(E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide (E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1808494-74-7
VCID: VC6963614
InChI: InChI=1S/C15H11BrClN3O2S/c16-12-5-6-13-9-15(18-20(13)10-12)19-23(21,22)8-7-11-3-1-2-4-14(11)17/h1-10H,(H,18,19)/b8-7+
SMILES: C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NN3C=C(C=CC3=C2)Br)Cl
Molecular Formula: C15H11BrClN3O2S
Molecular Weight: 412.69

(E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide

CAS No.: 1808494-74-7

Cat. No.: VC6963614

Molecular Formula: C15H11BrClN3O2S

Molecular Weight: 412.69

* For research use only. Not for human or veterinary use.

(E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide - 1808494-74-7

Specification

CAS No. 1808494-74-7
Molecular Formula C15H11BrClN3O2S
Molecular Weight 412.69
IUPAC Name (E)-N-(6-bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide
Standard InChI InChI=1S/C15H11BrClN3O2S/c16-12-5-6-13-9-15(18-20(13)10-12)19-23(21,22)8-7-11-3-1-2-4-14(11)17/h1-10H,(H,18,19)/b8-7+
Standard InChI Key RYOIHPSCZJPUKV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NN3C=C(C=CC3=C2)Br)Cl

Introduction

Chemical Structure and Molecular Characteristics

The compound features a pyrazolo[1,5-a]pyridine scaffold substituted at the 6-position with bromine and at the 2-position with an ethenesulfonamide group bearing a 2-chlorophenyl moiety. The (E)-configuration of the ethenesulfonamide linkage ensures spatial orientation critical for molecular interactions.

Core Scaffold: Pyrazolo[1,5-a]pyridine

The pyrazolo[1,5-a]pyridine system is a bicyclic heteroaromatic structure with nitrogen atoms at positions 1 and 3. Bromination at the 6-position, as seen in 6-bromopyrazolo[1,5-a]pyridine (C₇H₅BrN₂) , introduces steric and electronic effects that influence reactivity. The SMILES notation for the core structure is C1=CC(=CN2C1=CC=N2)Br , with a computed molecular weight of 213.04 g/mol.

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH-) bridges the pyrazolopyridine core and the 2-chlorophenylvinyl moiety. This functional group enhances hydrophilicity and potential hydrogen-bonding capacity, which may impact bioavailability. Analogous sulfonamide derivatives, such as [(2S)-4-(6-bromopyrazolo[1,5-a]pyridine-3-carbonyl)-2-(4-chlorophenyl)piperazin-1-yl]-(5-bromopyridin-2-yl)methanone , demonstrate the versatility of sulfonamide linkages in medicinal chemistry.

Table 1: Molecular Properties of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)XLogP3
6-Bromopyrazolo[1,5-a]pyridine C₇H₅BrN₂213.042.1
6-Bromopyrazolo[1,5-a]pyridin-2-amine C₇H₆BrN₃228.051.8
Piperazine derivative C₂₄H₁₈Br₂ClN₅O₂603.704.3

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of (E)-N-(6-Bromopyrazolo[1,5-a]pyridin-2-yl)-2-(2-chlorophenyl)ethenesulfonamide is documented, analogous routes suggest feasible strategies:

  • Bromination: Electrophilic bromination of pyrazolo[1,5-a]pyridine at the 6-position using N-bromosuccinimide (NBS) under radical conditions .

  • Sulfonamide Formation: Coupling 6-bromopyrazolo[1,5-a]pyridin-2-amine with 2-(2-chlorophenyl)ethenesulfonyl chloride via nucleophilic substitution. Stereochemical control is achieved using base catalysts to favor the (E)-isomer.

Stability and Degradation

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (estimated via analogy ) is approximately 3.2, indicating moderate lipophilicity. Aqueous solubility is likely limited (<1 mg/mL) due to the aromatic and halogenated groups, as observed in 6-bromopyrazolo[1,5-a]pyridine .

Spectroscopic Characteristics

  • UV-Vis: Absorption maxima near 270–290 nm, characteristic of conjugated π-systems in pyrazolopyridines .

  • NMR: Expected signals include a singlet for the sulfonamide proton (δ 10.2–11.0 ppm) and doublets for vinyl protons (δ 6.5–7.5 ppm) .

Biological Activity and Applications

Table 2: Hazard Classification of Related Compounds

CompoundGHS Hazard Statements
6-Bromopyrazolo[1,5-a]pyridin-2-amine H302 (Harmful if swallowed), H315 (Skin irritation)
Piperazine derivative H302, H315, H319 (Eye irritation)

Industrial and Research Applications

Material Science

Halogenated pyrazolopyridines serve as ligands in catalytic systems. The sulfonamide group could facilitate coordination to transition metals, enabling use in asymmetric synthesis .

Patent Landscape

Patents covering pyrazolopyridine derivatives (e.g., WO2023081999A1) highlight their utility in optoelectronics and pharmaceuticals, suggesting broad applicability for the target compound.

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